molecular formula C18H15NO4 B11800801 Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate

Cat. No.: B11800801
M. Wt: 309.3 g/mol
InChI Key: RNRZJWSOMYZTHP-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxazole ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxybenzoyl chloride with phenylacetonitrile in the presence of a base can lead to the formation of the oxazole ring. The subsequent esterification of the carboxylic acid group with methanol yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of an oxazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group and an aniline derivative.

Uniqueness

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is unique due to its oxazole ring structure combined with the methoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)19-17(23-16)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

RNRZJWSOMYZTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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